(S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile
Overview
Description
(S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile: is a chemical compound with a unique structure that includes a pyrrolidine ring, an aminoacetyl group, and a carbonitrile group
Scientific Research Applications
Chemistry: In chemistry, (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products. Its reactivity and versatility make it suitable for use in different industrial processes.
Mechanism of Action
Target of Action
Gly-Pro-CN, also known as (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile, primarily targets the Fibroblast Activation Protein (FAP) . FAP is a serine protease overexpressed on the surface of tumor-associated fibroblasts . It plays a crucial role in cancer progression, making it a significant target for anticancer therapies .
Mode of Action
Gly-Pro-CN interacts with its target, FAP, by being recognized and cleaved by it . This interaction leads to the activation of certain biochemical pathways and results in changes at the molecular and cellular levels .
Biochemical Pathways
The interaction of Gly-Pro-CN with FAP affects the TGF-β1-ATF4-Serine/Glycine biosynthesis pathway . This pathway is crucial for augmenting collagen production . Gly-Pro-CN’s regulation of this pathway potentially offers a promising therapeutic approach for fibrotic diseases .
Pharmacokinetics
Studies on similar peptides suggest that they exhibit low systemic exposure and high first-pass metabolism . For instance, the dipeptide Gly-Pro-Hyp showed an absolute oral bioavailability of 4.4%, indicating a significant first-pass effect .
Result of Action
The primary result of Gly-Pro-CN’s action is its potent anticancer activity . It inhibits the growth of various cancer cell lines, such as 4T1 breast cancer cells, in the sub-µM to µM range . In the presence of FAP enzyme, the anticancer potency of Gly-Pro-CN derivatives was increased by up to eight folds .
Action Environment
The action, efficacy, and stability of Gly-Pro-CN can be influenced by various environmental factors. For instance, multicomponent stress conditions, such as immobilization, surgery, and injection procedures, can affect the peptide’s measures of reactivity and adaptive potential . By modulating the parasympathetic compartment of the autonomic nervous system and possibly exerting a direct influence on the adrenals, Gly-Pro-CN can alter the corticosterone content and different leukocyte subpopulations, thereby influencing the adaptation intensity index in multicomponent stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of L-prolinamide with chloroacetyl chloride in the presence of dichloromethane. The reaction is carried out at temperatures ranging from 25 to 30°C, with an exothermic reaction observed up to 40°C .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The aminoacetyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Comparison with Similar Compounds
(S)-pyrrolidine-2-carbonitrile: This compound shares a similar pyrrolidine ring structure but lacks the aminoacetyl group.
N-substituted 2-cyanopyrrolidines: These compounds have variations in the substituents on the pyrrolidine ring and are known for their inhibitory activity against dipeptidyl-peptidase-IV (DPP-IV).
Uniqueness: (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile is unique due to the presence of both the aminoacetyl and carbonitrile groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMURQNGATABE-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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